molecular formula C₂₀H₁₇Br B1159822 1-Bromo-2,5,8,11,14,17-icosahexayne

1-Bromo-2,5,8,11,14,17-icosahexayne

Cat. No.: B1159822
M. Wt: 337.25
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-2,5,8,11,14,17-icosahexayne is a highly unsaturated brominated hydrocarbon characterized by a linear carbon chain containing six alkyne groups (C≡C) and a single bromine atom at the terminal position. The compound’s structure places bromine at position 1, with conjugated triple bonds extending through positions 2, 5, 8, 11, 14, and 15. This arrangement confers unique electronic and steric properties, including significant electron-withdrawing effects due to the polyyne backbone and the polarizable bromine atom.

Properties

Molecular Formula

C₂₀H₁₇Br

Molecular Weight

337.25

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Considerations

The terminal bromine in 1-bromo-icosahexayne contrasts with brominated cyclohexanes (e.g., 1-bromo-4-chlorocyclohexane) described in , where bromine position influences stereoisomerism and enantiomer formation. However, the linear polyyne backbone of the target compound eliminates ring strain and stereoisomer complexity, instead prioritizing electronic conjugation. highlights bromine positioning in cyclic systems, noting that stereochemical preferences (e.g., position 4 in ring A) are critical for stability in cyclic bromo compounds . In contrast, the aliphatic bromine in 1-bromo-icosahexayne likely enhances reactivity as a leaving group due to reduced steric hindrance.

Electronic Properties and Ionization Energies

reports photoelectron (PE) spectra for bromo compounds, showing ionization energies (IEs) below 10 eV for the first band, with sharp peaks between 10.3–10.6 eV absent in non-brominated analogs . While specific data for 1-bromo-icosahexayne is unavailable, its extended conjugation may lower IE compared to simpler bromo-alkanes. Hypothetical comparisons based on could be structured as follows:

Compound First Band IE (eV) Secondary Peaks (eV) Notes
1-Bromo-icosahexayne* ~8.5–9.5 (estimated) 10.3–10.6 (predicted) Conjugation reduces IE
Bromocyclohexane derivatives 9.2–9.8 10.4–10.6 Steric effects stabilize IE
Aromatic bromo compounds >10.0 N/A Higher IE due to aromaticity

*Estimated values based on analogous systems.

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